molecular formula C18H19BrFN3O3S2 B12206814 5-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(ethylsulfanyl)-N-(4-fluorobenzyl)pyrimidine-4-carboxamide

5-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(ethylsulfanyl)-N-(4-fluorobenzyl)pyrimidine-4-carboxamide

Cat. No.: B12206814
M. Wt: 488.4 g/mol
InChI Key: NWQVPXTUNQEODF-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative featuring a bromine atom at position 5, an ethylsulfanyl group at position 2, and a carboxamide group at position 4. The carboxamide nitrogen atoms are substituted with a 1,1-dioxidotetrahydrothiophen-3-yl moiety and a 4-fluorobenzyl group. The bromine atom likely enhances electrophilic reactivity, while the ethylsulfanyl group contributes to lipophilicity. The 4-fluorobenzyl substituent may improve target binding via hydrophobic and electrostatic interactions, and the sulfolane-derived dioxidotetrahydrothiophene group could enhance solubility due to its polar sulfone functionality .

Properties

Molecular Formula

C18H19BrFN3O3S2

Molecular Weight

488.4 g/mol

IUPAC Name

5-bromo-N-(1,1-dioxothiolan-3-yl)-2-ethylsulfanyl-N-[(4-fluorophenyl)methyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C18H19BrFN3O3S2/c1-2-27-18-21-9-15(19)16(22-18)17(24)23(14-7-8-28(25,26)11-14)10-12-3-5-13(20)6-4-12/h3-6,9,14H,2,7-8,10-11H2,1H3

InChI Key

NWQVPXTUNQEODF-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC=C(C(=N1)C(=O)N(CC2=CC=C(C=C2)F)C3CCS(=O)(=O)C3)Br

Origin of Product

United States

Biological Activity

5-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(ethylsulfanyl)-N-(4-fluorobenzyl)pyrimidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry.

Chemical Structure and Properties

The compound features a complex structure that includes a brominated pyrimidine core, a tetrahydrothiophene moiety, and an ethylsulfanyl group. Its molecular formula is C15_{15}H18_{18}BrF N4_{4}O2_{2}S, with a molecular weight of approximately 396.30 g/mol.

Antiviral Properties

Recent studies have indicated that derivatives of pyrimidine compounds exhibit promising antiviral activity. For instance, compounds structurally related to 5-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(ethylsulfanyl)-N-(4-fluorobenzyl)pyrimidine-4-carboxamide have been evaluated for their efficacy against SARS-CoV-2. In vitro assays demonstrated significant inhibition of viral replication, with some derivatives achieving over 90% inhibition at specific concentrations .

The biological activity of this compound is primarily attributed to its interaction with viral proteases. Molecular docking studies suggest that it binds effectively to the active site of the main protease (Mpro) of SARS-CoV-2, forming critical hydrogen bonds with key amino acids. This interaction disrupts the proteolytic processing of viral polyproteins, thereby inhibiting viral replication .

Study 1: Antiviral Efficacy

A study conducted by researchers evaluated a series of pyrimidine derivatives for their antiviral activity against SARS-CoV-2 using Vero E6 cells. The results indicated that certain analogs exhibited low cytotoxicity while maintaining high antiviral potency. For instance, one derivative demonstrated an IC50_{50} value of 0.50 µM against Mpro, showcasing its potential as an antiviral agent .

Study 2: Structural Activity Relationship (SAR)

Another investigation focused on the structural modifications of pyrimidine-based compounds to enhance their biological activity. The study highlighted that the introduction of specific substituents on the pyrimidine ring significantly improved both potency and selectivity against viral targets. The findings suggest that further optimization could yield even more effective antiviral agents derived from this chemical scaffold .

Data Table: Biological Activity Summary

Compound Target IC50_{50} (µM) % Inhibition Cytotoxicity (IC50_{50}) (µM)
Compound ASARS-CoV-2 Mpro0.50>90>150
Compound BSARS-CoV-2 Mpro6.1094.10>139
Compound CSARS-CoV-2 Mpro0.10996.39>193

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-Based Analogues

5-Bromo-2-chloro-N-[4-(pyridin-2-ylmethoxy)phenyl]pyrimidin-4-amine ()

  • Core structure : Pyrimidine with bromo (position 5) and chloro (position 2) substituents.
  • Substituents : A spiro benzoxazine-cyclopropane group and a phenylamine at position 4.
  • Key differences : The absence of the ethylsulfanyl and fluorobenzyl groups in the target compound reduces lipophilicity. The spirocyclic system introduces conformational rigidity, which may enhance selectivity but reduce solubility compared to the target compound’s flexible dioxidotetrahydrothiophen-3-yl group .

2.1.2. Example 53: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide ()

  • Core structure : Pyrazolo[3,4-d]pyrimidine with fluorinated chromenyl and benzamide groups.
  • Substituents : A 3-fluorophenyl group and isopropylcarboxamide.
  • The dual fluorination (3-fluorophenyl and 2-fluoro benzamide) may enhance binding affinity but reduce metabolic stability relative to the target’s single 4-fluorobenzyl group .
Carboxamide Derivatives with Sulfur-Containing Moieties

N-(1,1-dioxothiolan-3-yl)-4-oxochromene-2-carboxamide (879567-64-3, )

  • Core structure : Chromene-carboxamide with a dioxidotetrahydrothiophen-3-yl group.
  • Substituents : Chromene ring with a ketone at position 4.
  • The dioxidotetrahydrothiophen-3-yl group is retained, but the absence of bromine and fluorobenzyl groups may limit electrophilic reactivity and target specificity .

2.2.2. 6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide (AZ257, )

  • Core structure : 1,4-dihydropyridine with a bromophenylthioethyl group.
  • Substituents : Cyanide at position 5 and a methoxyphenylcarboxamide.
  • The bromophenylthioethyl group introduces a sulfur atom but lacks the sulfone polarity seen in the target’s dioxidotetrahydrothiophen-3-yl group .
Fluorinated Sulfonamide/Pyrimidine Hybrids ()

2.3.1. N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-fluorobenzenesulfonamide (923113-41-1)

  • Core structure: Pyrimidine with ethylamino and methyl groups.
  • Substituents : Sulfonamide-linked fluorophenyl group.
  • Key differences: The sulfonamide group increases acidity compared to the target’s carboxamide. The ethylamino group at position 4 may enhance solubility but reduce steric hindrance compared to the target’s N-(4-fluorobenzyl) substitution .

Comparative Analysis Table

Compound Core Structure Position 5 Position 2 Carboxamide Substituents Fluorinated Group Key Functional Moieties
Target Compound Pyrimidine Bromo Ethylsulfanyl N-(1,1-dioxidotetrahydrothiophen-3-yl), N-(4-fluorobenzyl) 4-fluorobenzyl Bromo, sulfone, ethylsulfanyl
Compound Pyrimidine Bromo Chloro N-(spiro benzoxazine), N-phenyl None Spirocyclic system, chloro
Example 53 () Pyrazolo[3,4-d]pyrimidine - - 2-fluoro-N-isopropylbenzamide 3-fluorophenyl, 2-fluoro Chromenyl, dual fluorination
879567-64-3 () Chromene - - N-(1,1-dioxothiolan-3-yl) None Chromene ketone, sulfone
AZ257 () 1,4-dihydropyridine - Bromophenylthioethyl N-(2-methoxyphenyl) None Thioether, cyano, dihydropyridine
923113-41-1 () Pyrimidine - Ethylamino Sulfonamide-linked fluorophenyl 2-fluorobenzenesulfonamide Sulfonamide, ethylamino

Key Research Findings

Bromine vs.

Sulfone vs. Thioether : The sulfone group in the target compound’s dioxidotetrahydrothiophen-3-yl moiety increases polarity and solubility relative to thioether-containing compounds like AZ257 .

Fluorobenzyl vs. Fluorophenyl : The 4-fluorobenzyl group in the target compound offers a balance of hydrophobicity and electronic effects, whereas dual fluorination in Example 53 () may lead to metabolic instability .

Carboxamide vs.

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